Beta-Methoxyphenethylamine hydrochloride, also known as 2-methoxy-2-phenylethanamine hydrochloride, is a compound belonging to the phenethylamine class. It is characterized by a methoxy group attached to the beta carbon of the phenethylamine structure. The molecular formula of this compound is , and it has a molecular weight of approximately 187.66 g/mol. This compound is studied for its potential biological effects and applications in organic synthesis.
Beta-Methoxyphenethylamine hydrochloride can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the CAS number 62064-68-0. Its classification as a phenethylamine indicates its structural similarity to neurotransmitters such as norepinephrine, which may influence its biological activity.
The synthesis of beta-Methoxyphenethylamine hydrochloride typically involves several key steps:
The synthesis process can yield significant amounts of beta-Methoxyphenethylamine hydrochloride with high molar yields reported (up to 88.6% in some methods). Variations in reaction conditions, such as temperature and time, can influence the yield and purity of the final product.
The molecular structure of beta-Methoxyphenethylamine hydrochloride features a phenethylamine backbone with a methoxy group attached to the beta carbon. The chemical structure can be represented using various notations:
COC(CN)C1=CC=CC=C1.ClInChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1HThe compound's molecular weight is approximately 187.66 g/mol, with specific melting points and solubility characteristics dependent on its form (hydrochloride salt).
Beta-Methoxyphenethylamine hydrochloride can participate in various chemical reactions due to its functional groups.
The mechanism of action for beta-Methoxyphenethylamine hydrochloride is hypothesized to be related to its structural similarity to norepinephrine, suggesting that it may act primarily through adrenergic pathways.
Beta-Methoxyphenethylamine hydrochloride typically appears as a white crystalline solid at room temperature.
The compound is soluble in water due to its ionic nature when in hydrochloride form, which enhances its bioavailability in biological systems.
Beta-Methoxyphenethylamine hydrochloride has several scientific applications:
Catalytic hydrogenation remains a cornerstone for reductive amination of β-methoxy-substituted propiophenones. The patented route uses Pt/C (1-5 wt%) under 0.5–5.0 MPa H₂ in methanol at 20–80°C for 2–20 hours. This method achieves yields of >85% for the amine intermediate before salt formation [4]. Key limitations include:
Table 1: Catalytic Hydrogenation Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 3.0–4.0 MPa | Maximizes at 92% |
| Temperature | 50–60°C | >80°C causes decomposition |
| Catalyst Loading | 0.02 g/g substrate | Lower loads increase reaction time |
| Reaction Time | 8–12 hours | Shorter times yield incomplete conversion |
Borohydride-mediated reductions address safety and cost concerns of hydrogenation. Three optimized systems have emerged:
Cyanoborohydride’s pH-dependent selectivity proves superior for avoiding carbonyl over-reduction. However, borohydride processes generate 3–5 equivalents of borate waste, necessitating aqueous workups that reduce overall atom economy [1] [3].
Solvent polarity critically influences reaction kinetics and byproduct formation:
Table 2: Solvent Performance in Reductive Amination
| Solvent | Temperature | Reaction Time | Byproducts | Yield |
|---|---|---|---|---|
| Methanol | 25°C | 8 hours | <5% N-methylated | 78% |
| Ethanol | 40°C | 6 hours | 2–3% dimerization | 82% |
| THF/Water (9:1) | 25°C | 12 hours | <1% impurities | 91% |
| Acetonitrile | 60°C | 3 hours | 15% decomposition | 65% |
Ethanol emerges as the optimal industrial solvent due to:
Additionally, controlled pH (5.5–6.5) using acetic acid buffers minimizes Schiff base hydrolysis while maximizing iminium reduction rates [1].
Scale-up introduces three critical challenges:
Process intensification strategies boost yields to 94%:
Table 3: Cost Analysis of Industrial Routes
| Process | Raw Material Cost ($/kg) | Waste Treatment ($/kg) | Overall Yield |
|---|---|---|---|
| Pt-Catalyzed Hydrogenation | 320 | 40 | 89% |
| NaBH₄ Reduction | 190 | 85 | 78% |
| NaBH₃CN Amination | 310 | 55 | 91% |
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1